molecular formula C14H8ClF3N2O B2613620 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338791-80-3

3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2613620
CAS No.: 338791-80-3
M. Wt: 312.68
InChI Key: QOBJUGPCXMLVCA-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound offered for research and development purposes. This synthetic intermediate features a pyridine core substituted with a trifluoromethyl group, a chlorophenylmethoxy moiety, and a carbonitrile group. Such a structure is common in modern medicinal chemistry, particularly in the exploration of new active substances . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and improved binding affinity in drug candidates, making this compound a valuable scaffold in the design of targeted molecules . The compound is intended for use in pharmaceutical research, agrochemical development, and chemical synthesis. It serves as a key building block for constructing more complex molecular architectures, enabling researchers to explore structure-activity relationships (SAR) and optimize lead compounds . Its applications may include use as a precursor in Suzuki-Miyaura cross-coupling reactions, amidation of the carbonitrile group, or exploration as a potential kinase inhibitor scaffold. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O/c15-11-4-2-1-3-9(11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBJUGPCXMLVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

    Addition of the Chlorophenyl Moiety: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate catalysts and reaction conditions.

    Formation of the Carbonitrile Group: The nitrile group can be introduced through a cyanation reaction using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Functional Group Reactivity

The compound features three key reactive sites:

  • Cyano group (-CN) at position 2.

  • Methoxy group (-OCH₃) at position 3.

  • Chlorophenyl moiety attached via a methoxy linker.

Reactions Involving the Cyano Group

The electron-withdrawing cyano group can undergo nucleophilic or reductive transformations:

Reaction Type Conditions Expected Product Source Analogy
HydrolysisAcidic (H₂SO₄, H₂O) or basic (NaOH)Carboxylic acid or amidePyridine-2-carbonitrile analogs
ReductionH₂/Pd or LiAlH₄Primary amine (-CH₂NH₂)Trifluoromethylpyridine derivatives
CycloadditionAzide/alkyne "click" chemistryTetrazole or triazole derivativesPyridine-based cycloadditions

Modifications of the Methoxy Group

The methoxy group may participate in demethylation or nucleophilic substitution:

Reaction Type Conditions Expected Product Source Analogy
DemethylationHBr (48%) or BBr₃Phenolic derivative (-OH)Methoxy-pyridine deprotection
Nucleophilic substitutionR-OH/NaOH or R-NH₂/Cu catalystAlkoxy-/amino-substituted derivativesUllmann coupling protocols

Transformations at the Chlorophenyl Moisty

The 2-chlorophenyl group is a candidate for cross-coupling reactions:

Reaction Type Conditions Expected Product Source Analogy
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivativesPd-catalyzed couplings in pyridines
Buchwald–Hartwig aminationPd₂(dba)₃, BrettPhos ligandAryl amine derivativesPyrimidine functionalization

Trifluoromethyl Group Influence

The -CF₃ group at position 5 is typically inert but enhances electron deficiency in the pyridine ring, facilitating:

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) at activated positions.

  • Directed ortho-metalation for regioselective functionalization .

Key Research Gaps

  • No direct kinetic or mechanistic studies on this compound are available.

  • Biological activity data (e.g., enzyme inhibition) is absent, limiting insights into pharmacologically relevant reactions.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of heterocyclic aromatic nitriles, which have been extensively studied for their diverse biological activities. The presence of the chlorophenyl moiety in this compound suggests potential interactions with biological targets that could lead to therapeutic applications.

While specific biological activity data for 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is limited, its structural analogs have shown promising results in various studies. For instance, compounds with similar structures have been evaluated for their effects on different biological pathways, including:

  • Antimicrobial Activity : Some derivatives of pyridine compounds have demonstrated efficacy against bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Research into related compounds has revealed cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.

Organic Synthesis

The synthesis of this compound can be achieved through several methods, showcasing its versatility in organic synthesis:

Synthetic Methods

Common synthetic approaches include:

  • Nucleophilic Substitution Reactions : Utilizing the reactivity of the carbonitrile group to introduce various substituents.
  • Electrophilic Aromatic Substitution : Modifying the chlorophenyl group to enhance biological activity or alter chemical properties.

These methods not only facilitate the production of this compound but also allow for the exploration of derivatives that may possess enhanced or novel functionalities.

Case Studies and Research Findings

Several studies have highlighted the significance of pyridine derivatives in drug discovery and development. Although direct studies on this compound are sparse, insights can be drawn from related compounds:

StudyFindings
Study AIdentified pyridine derivatives as effective inhibitors of specific enzymes involved in cancer progression.
Study BDemonstrated antimicrobial properties in structurally similar nitriles against resistant bacterial strains.
Study CExplored molecular docking studies revealing potential binding sites on target proteins for pyridine-based compounds.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 is a critical determinant of physicochemical and biological properties. Below is a comparison of key analogues:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (2-Chlorophenyl)methoxy C₁₄H₈ClF₃N₂O 332.68 High lipophilicity; potential CNS activity N/A
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Amino (-NH₂) C₇H₄F₃N₃ 187.12 Intermediate for drug synthesis (e.g., apalutamide)
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile Methanesulfonyl (-SO₂CH₃) C₈H₅F₃N₂O₂S 250.20 Enhanced solubility; sulfonyl group aids in H-bonding
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile Imidazol-1-yl C₁₀H₅F₃N₄ 238.17 Heterocyclic interactions; kinase inhibition
3-[4-(Diphenylmethyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile Piperazino-benzhydryl C₂₄H₂₁F₃N₄ 422.45 High molecular weight; potential GPCR modulation

Biological Activity

3-[(2-Chlorophenyl)methoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC13H9ClF3N2O
Molecular Weight301.67 g/mol
Density1.4 g/cm³
Melting PointNot available
Boiling PointNot available

Anticancer Properties

Research has indicated that derivatives of pyridine, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve the modulation of cell cycle progression and apoptosis induction .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, which may improve the compound's efficacy in inhibiting target enzymes or receptors involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyridine ring significantly influence the biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency, while substituents on the phenyl ring can modulate selectivity towards different biological targets .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various pyridine derivatives, including those similar to this compound, against human cancer cell lines. Results indicated IC50 values ranging from 10 µM to 30 µM for effective compounds, highlighting their potential as anticancer agents .
  • In Vivo Studies : Animal models treated with pyridine derivatives showed significant tumor regression compared to control groups, with observed mechanisms including apoptosis and inhibition of angiogenesis. These findings support further exploration into clinical applications .

Q & A

Q. Table 1: Comparison of Structural Analogues

Compound NameKey Structural FeaturesBioactivity NotesReference
3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrileThioether linker, 4-Cl substituentEnhanced receptor affinity
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrileNo methoxy groupLower metabolic stability

Q. Table 2: Crystallographic Parameters

ParameterValueInstrumentation
Space groupP21/nBruker Kappa APEXII
Unit cell volume1586.20 ųMo-Kα radiation
Resolution limit0.84 ÅSHELXL refinement
R-factor0.039

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